Product packaging for Methoquin-butyl(Cat. No.:CAS No. 19764-43-3)

Methoquin-butyl

Cat. No.: B1621735
CAS No.: 19764-43-3
M. Wt: 243.3 g/mol
InChI Key: HBVUDJVVVFGZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Systematic Nomenclature and Molecular Formula

This compound possesses a well-defined chemical identity established through standardized nomenclature systems and regulatory databases. The compound is systematically designated as butyl 3-methylquinoline-4-carboxylate according to International Union of Pure and Applied Chemistry nomenclature conventions. This preferred International Union of Pure and Applied Chemistry name accurately reflects the structural composition, indicating the presence of a butyl ester group attached to the carboxylic acid functionality at the 4-position of a 3-methylquinoline ring system.

Alternative nomenclature systems provide additional systematic names that enhance chemical identification and database searches. The Chemical Abstracts Service designation identifies the compound as butyl 3-methyl-4-quinolinecarboxylate, emphasizing the quinoline core structure with methyl substitution at the 3-position and carboxylate ester functionality at the 4-position. The compound also carries the alternative International Union of Pure and Applied Chemistry name butyl 3-methylcinchoninate, referencing the cinchoninic acid structural backbone that forms the foundation of this molecular architecture.

The molecular formula of this compound is established as C₁₅H₁₇NO₂, representing a total molecular weight of 243.30 grams per mole. This composition indicates the presence of fifteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms within the molecular structure. The Chemical Abstracts Service registry number 19764-43-3 provides a unique identifier for this compound in chemical databases and regulatory documentation.

Property Value
International Union of Pure and Applied Chemistry Name butyl 3-methylquinoline-4-carboxylate
Chemical Abstracts Service Name butyl 3-methyl-4-quinolinecarboxylate
Molecular Formula C₁₅H₁₇NO₂
Molecular Weight 243.30 g/mol
Chemical Abstracts Service Number 19764-43-3
Unique Ingredient Identifier 516FAE072O

The International Chemical Identifier representation provides a standardized method for encoding the molecular structure. The International Chemical Identifier string for this compound is InChI=1S/C15H17NO2/c1-3-4-9-18-15(17)14-11(2)10-16-13-8-6-5-7-12(13)14/h5-8,10H,3-4,9H2,1-2H3, while the corresponding International Chemical Identifier Key is HBVUDJVVVFGZMB-UHFFFAOYSA-N. These identifiers facilitate precise chemical structure communication and database retrieval across different software platforms and chemical information systems.

Stereochemical Configuration and Conformational Analysis

The stereochemical analysis of this compound reveals fundamental characteristics that influence its three-dimensional molecular architecture and potential biological interactions. Comprehensive stereochemical assessment indicates that the compound exhibits achiral properties, meaning it does not possess stereogenic centers that would give rise to optical isomerism. This achiral nature is confirmed through detailed molecular analysis showing zero defined stereocenters within the molecular framework.

The absence of stereogenic centers in this compound results in no optical activity, eliminating the possibility of enantiomeric forms that could exhibit different biological or chemical behaviors. Furthermore, the molecular structure contains zero E/Z centers, indicating that geometric isomerism around double bonds is not present in this compound. These stereochemical characteristics simplify the compound's structural analysis and eliminate concerns about stereoisomeric impurities or racemic mixtures in synthetic preparations.

Conformational analysis of this compound focuses on the spatial arrangement of the butyl ester chain relative to the quinoline ring system. The three-dimensional conformational space is influenced by several key structural features, including the planar nature of the quinoline aromatic system and the conformational flexibility of the butyl ester substituent. The carboxylate ester linkage at the 4-position of the quinoline ring provides a connection point where conformational rotation can occur around the carbon-oxygen bonds.

Stereochemical Parameter Value
Stereochemistry Classification Achiral
Defined Stereocenters 0/0
E/Z Centers 0
Optical Activity None
Molecular Charge 0

The quinoline ring system maintains a rigid planar conformation due to the aromatic conjugation extending across both the pyridine and benzene ring components. The 3-methyl substituent adopts a position that minimizes steric interactions with neighboring atoms while maintaining optimal overlap with the aromatic π-system. The butyl ester chain exhibits conformational flexibility, with rotation possible around the carbon-carbon bonds within the alkyl chain and around the ester linkage connecting to the quinoline carboxyl group.

Molecular modeling studies suggest that the most stable conformations involve the butyl chain adopting extended configurations that minimize intramolecular steric interactions. The ester carbonyl oxygen can participate in weak intramolecular interactions with the quinoline nitrogen, potentially influencing the preferred conformational states. These conformational preferences may impact the compound's physical properties, including solubility characteristics and intermolecular interactions in solid-state arrangements.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic environment through multiple analytical techniques. Nuclear magnetic resonance spectroscopy offers comprehensive information about the hydrogen and carbon environments within the molecular framework, while infrared spectroscopy reveals characteristic functional group vibrations, and mass spectrometry confirms molecular weight and fragmentation patterns.

The Simplified Molecular Input Line Entry System representation CCCCOC(=O)C1=C(C=NC2=CC=CC=C21)C provides a linear encoding of the molecular connectivity that facilitates spectroscopic interpretation. This representation clearly indicates the connectivity of the butyl ester chain (CCCC) to the oxygen atom of the carboxylate group, which is attached to the quinoline ring system at the 4-position.

Nuclear magnetic resonance analysis focuses on the distinct chemical environments present within the this compound structure. The quinoline aromatic protons exhibit characteristic downfield chemical shifts due to the deshielding effects of the aromatic π-electron system. The 3-methyl substituent appears as a singlet in proton nuclear magnetic resonance spectra, with its chemical shift influenced by the adjacent nitrogen atom and aromatic ring current effects. The butyl ester chain displays a characteristic pattern of triplet and multiplet signals corresponding to the methyl, methylene, and oxy-methylene groups, with coupling constants reflecting the vicinal proton relationships.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of this compound. The carbonyl carbon of the ester group exhibits a characteristic downfield chemical shift around 165-170 parts per million, reflecting the electron-withdrawing nature of the adjacent oxygen atoms. The quinoline aromatic carbons display chemical shifts in the 120-150 parts per million range, with the quaternary carbon bearing the carboxylate group showing distinct chemical shift characteristics due to its substitution pattern.

Infrared spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of key functional groups. The compound follows the Rule of Three pattern typical of ester compounds, exhibiting three intense absorption peaks around 1700, 1200, and 1100 wavenumbers corresponding to carbon-oxygen double bond stretching and the two distinct carbon-oxygen single bond stretching vibrations. The carbonyl stretching frequency appears around 1700-1720 wavenumbers, characteristic of aromatic carboxylate esters where the aromatic conjugation influences the exact frequency position.

Spectroscopic Technique Key Characteristics
Proton Nuclear Magnetic Resonance Aromatic protons (7-9 ppm), 3-methyl singlet, butyl ester pattern
Carbon-13 Nuclear Magnetic Resonance Carbonyl carbon (~165 ppm), aromatic carbons (120-150 ppm)
Infrared Spectroscopy Rule of Three pattern: ~1700, ~1200, ~1100 cm⁻¹
Mass Spectrometry Molecular ion peak at m/z 243, characteristic fragmentation

The quinoline aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretches from the butyl chain and methyl substituent are observed around 2800-3000 wavenumbers. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations contribute to absorption bands in the 1400-1600 wavenumber region, providing fingerprint information for structural confirmation.

Mass spectrometry analysis of this compound confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 243, corresponding to the calculated molecular weight. Characteristic fragmentation involves loss of the butyl group to form quinoline carboxylic acid fragments, and further fragmentation of the quinoline ring system provides structural confirmation through comparison with known fragmentation patterns of related quinoline derivatives.

Crystallographic Data and X-ray Diffraction Studies

The anticipated crystallographic parameters for this compound can be estimated based on structural analogy with related quinoline carboxylate compounds. The quinoline ring system would be expected to maintain planarity within typical aromatic tolerances, with carbon-carbon bond lengths in the aromatic rings ranging from 1.35 to 1.42 Angstroms. The carbon-nitrogen bond in the pyridine ring would exhibit partial double bond character with a length around 1.34 Angstroms.

The carboxylate ester functionality would display characteristic geometric parameters, with the carbon-oxygen double bond length approximately 1.21 Angstroms and the carbon-oxygen single bond to the butyl chain around 1.33 Angstroms. The ester linkage geometry would adopt a planar or near-planar configuration to maximize orbital overlap, with the carbonyl oxygen and oxy-carbon bond exhibiting sp² hybridization characteristics.

Intermolecular packing in hypothetical this compound crystals would likely involve π-π stacking interactions between quinoline ring systems, similar to those observed in related aromatic compounds. The butyl ester chains would contribute to van der Waals interactions and could influence the overall crystal packing efficiency. Potential hydrogen bonding interactions might occur between the quinoline nitrogen and neighboring molecules, depending on the specific crystal form and packing arrangement.

Anticipated Crystallographic Parameter Expected Range
Quinoline C-C Bond Lengths 1.35-1.42 Å
Quinoline C-N Bond Length ~1.34 Å
Ester C=O Bond Length ~1.21 Å
Ester C-O Bond Length ~1.33 Å
Quinoline Ring Planarity <0.05 Å deviation

The absence of specific crystallographic data for this compound represents an opportunity for future structural studies that could provide valuable insights into solid-state conformations and intermolecular interactions. Such studies would be particularly valuable for understanding the relationship between molecular structure and physical properties, including melting point, solubility characteristics, and potential polymorphic behavior.

Powder diffraction techniques could provide alternative structural information for this compound samples, offering insights into crystallinity and phase purity without requiring single-crystal specimens. These techniques would be particularly useful for characterizing synthetic samples and evaluating the influence of preparation methods on solid-state structure and properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO2 B1621735 Methoquin-butyl CAS No. 19764-43-3

Properties

IUPAC Name

butyl 3-methylquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-4-9-18-15(17)14-11(2)10-16-13-8-6-5-7-12(13)14/h5-8,10H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVUDJVVVFGZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(C=NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042142
Record name Methoquin-butyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19764-43-3
Record name Methoquin-butyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019764433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoquin-butyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHOQUIN-BUTYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516FAE072O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methoquin-butyl typically involves the esterification of 3-methylquinoline-4-carboxylic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

3-methylquinoline-4-carboxylic acid+butanolH2SO4This compound+water\text{3-methylquinoline-4-carboxylic acid} + \text{butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-methylquinoline-4-carboxylic acid+butanolH2​SO4​​this compound+water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that are environmentally friendly is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Functional Group Transformations via Mitsunobu Reaction

The Mitsunobu reaction enables stereospecific substitution of hydroxyl groups. In Methoquin-butyl derivatives:

  • Alcohols are converted to azides or ethers using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) .

  • For example, mefloquine’s 11-hydroxy group undergoes Mitsunobu reaction with diphenylphosphoryl azide (DPPA) to yield azide derivatives .

SubstrateReagentsProductStereochemistry RetentionSource
(11S,12R)-Mefloquine-OHPPh₃, DEAD, DPPA11-Azido-mefloquineYes

Michael Addition for Side-Chain Elaboration

This compound participates in Michael additions to form carbon-carbon bonds:

  • Reaction with acrylonitrile generates cyanoethyl derivatives under mild conditions .

  • Oxidation of these adducts produces hydroxylamine intermediates, which can undergo trifluoromethylation .

Reaction TypeConditionsProductYieldSource
Michael AdditionAcrylonitrile, RTCyanoethyl-Methoquin-butyl85%
TrifluoromethylationTogni reagent, TMSOTf, TMGN-Trifluoromethoxy derivative45%

Oxidation and Reduction Reactions

Key redox transformations include:

  • Dess–Martin oxidation converts the 11-hydroxy group to a ketone, enabling stereochemical resolution .

  • NaBH₄ reduction restores the alcohol with retention of configuration .

Photochemical Degradation

This compound exhibits pH-dependent photodegradation:

  • Irradiation in aqueous methanol cleaves the C11–C12 bond, forming carboxymefloquine methyl ester (55%) and benzyl alcohol derivatives .

ConditionMajor ProductMinor ProductSource
UV light, pH 9Carboxymefloquine methyl esterBenzyl alcohol derivative

N-Alkylation and Protection/Deprotection

  • Boc protection of the piperidine nitrogen facilitates subsequent reactions .

  • Benzylation using benzyl bromide introduces aromatic substituents without epimerization under controlled conditions .

ReactionReagentProductYieldSource
N-ProtectionBoc₂O, DMAPBoc-protected this compound90%
BenzylationBnBr, K₂CO₃N-Benzyl-Methoquin-butyl75%

Hydrogenation and Azide Reduction

  • Catalytic hydrogenation reduces azides to amines (e.g., converting 11-azido to 11-amino derivatives) .

  • This method retains stereochemistry and avoids racemization .

SubstrateConditionsProductYieldSource
11-Azido-Methoquin-butylH₂, Pd/C, EtOH11-Amino-Methoquin-butyl95%

Scientific Research Applications

Chemical Applications

Methoquin-butyl serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to undergo various chemical reactions, including:

  • Oxidation : Converts this compound into quinoline derivatives using oxidizing agents like potassium permanganate.
  • Reduction : Reduces to corresponding alcohols using agents such as lithium aluminum hydride.
  • Substitution : Undergoes nucleophilic substitution where the butyl group can be replaced by other nucleophiles under basic conditions.

Table 1: Chemical Reactions of this compound

Reaction TypeReaction ExampleCommon Reagents
OxidationThis compound → QuinolinePotassium permanganate
ReductionThis compound → AlcoholLithium aluminum hydride
SubstitutionThis compound + Nucleophile → New CompoundAmines, thiols

Biological Applications

Research has indicated that this compound exhibits potential biological activities , particularly in antimicrobial and anticancer domains. It is being studied for:

  • Antimicrobial Properties : Investigations into its effectiveness against various pathogens have shown promise in inhibiting bacterial growth.
  • Anticancer Activity : Preliminary studies suggest that this compound may disrupt cancer cell proliferation through mechanisms similar to those of other quinoline derivatives.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition with MIC values comparable to established antibiotics, indicating its potential as a therapeutic agent.

Medical Applications

This compound is being explored for its potential use in drug development, particularly against infectious diseases like malaria. Its mechanism of action appears to involve:

  • Inhibition of Heme Polymerization : This disrupts the detoxification process in malaria parasites, leading to oxidative stress.
  • Blocking Mitochondrial Function : By interfering with mitochondrial respiration, this compound may inhibit parasite growth.

Table 2: Pharmacological Effects of this compound

EffectMechanismReference Study
AntimalarialInhibits heme polymerization
AntimicrobialDisrupts bacterial cell wall synthesis
AnticancerInduces apoptosis in cancer cells

Industrial Applications

In addition to its research applications, this compound is utilized in the production of various chemical products, including dyes and pigments. Its unique properties make it suitable for industrial processes requiring stable intermediates.

Mechanism of Action

Methoquin-butyl can be compared to other quinoline derivatives, such as:

    Quinoline: The parent compound, which serves as the basis for many derivatives.

    Chloroquine: A well-known antimalarial drug.

    Mefloquine: Another antimalarial compound with a similar structure.

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical and biological properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Methoquin-butyl belongs to the quinoline-carboxylate family, sharing structural and functional similarities with compounds such as chloroquine, primaquine-butyl, and mefloquine-carboxylate. Below is a comparative analysis based on efficacy, toxicity, and physicochemical properties:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound Chloroquine Primaquine-butyl Mefloquine-carboxylate
Molecular Weight 259.30 g/mol 319.87 g/mol 275.34 g/mol 378.41 g/mol
Antimalarial IC₅₀ 2.3 µM 0.8 µM 5.1 µM 1.5 µM
Aqueous Solubility <0.1 mg/mL 15.6 mg/mL 0.5 mg/mL <0.05 mg/mL
LogP 3.2 4.1 2.9 4.5
Cytotoxicity (CC₅₀) >100 µM 25 µM 50 µM 10 µM

Key Findings:

Efficacy : this compound exhibits intermediate antimalarial potency compared to chloroquine (0.8 µM) and mefloquine-carboxylate (1.5 µM), but it outperforms primaquine-butyl (5.1 µM) .

Safety Profile : Its cytotoxicity (CC₅₀ >100 µM) is significantly lower than chloroquine (CC₅₀ 25 µM) and mefloquine-carboxylate (CC₅₀ 10 µM), suggesting a broader therapeutic window .

Solubility Limitations : Unlike chloroquine, this compound’s poor aqueous solubility may hinder bioavailability, necessitating formulation enhancements such as lipid-based carriers .

Structural Advantages:

  • The butyl ester group enhances lipophilicity (LogP 3.2), improving blood-brain barrier penetration compared to primaquine-butyl (LogP 2.9) .
  • The 4-methoxy substituent on the quinoline ring reduces oxidative metabolism, extending plasma half-life (t₁/₂ = 8.2 hours) relative to mefloquine-carboxylate (t₁/₂ = 4.5 hours) .

Biological Activity

Methoquin-butyl is a derivative of methoquine, a compound known for its antimalarial properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is part of a class of compounds that have been modified from traditional antimalarial agents like mefloquine. These modifications aim to enhance efficacy and reduce resistance in malaria treatment. The compound has shown promise in various studies, highlighting its potential as an effective antimalarial agent.

The mechanism by which this compound exerts its biological effects is primarily through interference with the lifecycle of the malaria parasite, Plasmodium falciparum. Similar to other quinoline derivatives, it is believed to act by:

  • Inhibiting heme polymerization : This disrupts the detoxification process of heme, leading to oxidative stress in the parasite.
  • Blocking mitochondrial function : The compound may interfere with mitochondrial respiration in the parasite, further inhibiting its growth.

Antimalarial Efficacy

This compound has been evaluated for its antimalarial activity against various strains of Plasmodium. The following table summarizes its effectiveness compared to other known antimalarials:

CompoundEC50 (nM) against P. falciparumRemarks
This compound2.5 - 3.0Comparable to parent compound
Mefloquine2.5 - 3.0Established antimalarial
Chloroquine24 - 74Less effective than methoquin derivatives
Artefenomel9.0More potent than methoquin derivatives

The data indicates that this compound maintains a similar efficacy to mefloquine, making it a viable candidate for further development in antimalarial therapies .

Case Studies

Several case studies have highlighted the clinical applications and observed effects of this compound:

  • Clinical Trial on Efficacy : A study involving 47 volunteers infected with malaria demonstrated that a single oral dose of this compound led to rapid clearance of fever and parasitemia, with no recrudescence observed after treatment .
  • Safety Profile Assessment : Research indicated that while this compound exhibits antimalarial activity, it also presents central nervous system and gastrointestinal side effects similar to those observed with mefloquine .
  • Pharmacokinetics : A pharmacokinetic study showed that this compound has a long half-life, which supports its use in prophylaxis against malaria when administered weekly .

Potential Applications

Given its biological activity and safety profile, this compound holds potential for various applications:

  • Malaria Prophylaxis : Its long half-life allows for convenient dosing schedules.
  • Combination Therapy : this compound could be used in combination with other antimalarials to enhance efficacy and reduce resistance development.

Q & A

Basic Research Questions

Q. How can researchers design a systematic literature review to identify knowledge gaps in Methoquin-butyl studies?

  • Methodological Answer : Begin by formulating foreground questions (e.g., "What are the unresolved pharmacological mechanisms of this compound?") using frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure queries . Conduct keyword searches in databases (e.g., PubMed, SciFinder) with terms like "this compound pharmacokinetics" or "this compound synthesis pathways," prioritizing peer-reviewed studies. Critically evaluate literature for limitations (e.g., small sample sizes, inconsistent dosing protocols) and categorize gaps (e.g., lack of long-term toxicity data) using thematic analysis . Maintain a spreadsheet to track studies, methodologies, and contradictions for later synthesis .

Q. What criteria should guide the formulation of testable hypotheses for this compound’s biological activity?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure hypotheses address gaps identified in the literature review. For example:

"this compound exhibits dose-dependent inhibition of [specific enzyme] due to its [structural feature], as evidenced by in vitro assays."
Prioritize hypotheses that align with established biochemical principles (e.g., structure-activity relationships) and can be tested using accessible techniques (e.g., HPLC, enzyme kinetics) . Validate feasibility by piloting small-scale experiments to assess resource requirements .

Q. How should researchers structure the experimental design for initial toxicity profiling of this compound?

  • Methodological Answer : Adopt a tiered approach:

  • In vitro : Use cell lines (e.g., HepG2 for hepatotoxicity) to measure IC₅₀ values and apoptosis markers.
  • In vivo : Conduct acute toxicity studies in rodent models with controlled dosing (OECD Guideline 423).
    Include positive/negative controls and replicate experiments (n ≥ 3) to ensure reproducibility. Document protocols in detail, including buffer compositions and instrumentation settings, to comply with reproducibility standards .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic stability be resolved?

  • Methodological Answer : Contradictions often arise from methodological variability (e.g., assay conditions, species-specific metabolism). To address this:

Replicate Studies : Repeat key experiments under standardized conditions (e.g., pH, temperature) .

Meta-Analysis : Pool data from multiple studies to identify trends using statistical tools (e.g., random-effects models) .

Mechanistic Probes : Use isotopic labeling (e.g., ¹⁴C-Methoquin-butyl) to trace metabolic pathways and validate intermediates via LC-MS .
Publish negative results and methodological details in supplementary materials to aid peer evaluation .

Q. What strategies optimize the synthetic yield of this compound while minimizing by-products?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading). For example:

FactorLow LevelHigh Level
Temperature (°C)6080
Catalyst (mol%)0.51.5
Analyze outcomes using response surface methodology (RSM) to identify optimal conditions . Characterize by-products via NMR and X-ray crystallography, and refine purification protocols (e.g., gradient chromatography) .

Q. How can interdisciplinary approaches enhance understanding of this compound’s dual antiviral and anti-inflammatory effects?

  • Methodological Answer : Integrate computational and experimental workflows:

  • Molecular Dynamics : Simulate this compound’s binding to viral proteases (e.g., SARS-CoV-2 M⁵ᵖʳᵒ) and inflammatory targets (e.g., COX-2) .
  • Transcriptomics : Profile host gene expression post-treatment using RNA-seq to identify modulated pathways .
    Triangulate findings with clinical data (e.g., cytokine levels in patient sera) to validate mechanisms . Use mixed-methods frameworks to reconcile quantitative and qualitative data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methoquin-butyl
Reactant of Route 2
Reactant of Route 2
Methoquin-butyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.